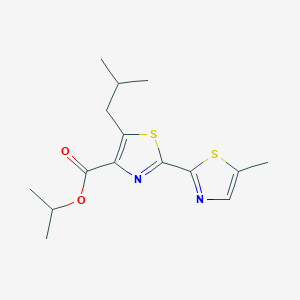
Isopropyl 5-isobutyl-5'-methyl-2,2'-bithiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate is a synthetic organic compound characterized by its bithiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bithiazole moiety is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate typically involves the condensation of appropriate thiazole derivatives. A common synthetic route includes the reaction of 5-isobutyl-2-thiazolylamine with 5-methyl-2-thiazolecarboxylic acid under dehydrating conditions to form the bithiazole core. The resulting intermediate is then esterified with isopropanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bithiazole core can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bithiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate has been explored for its potential in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bithiazole core can interact with nucleophilic sites on proteins or nucleic acids, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate: Lacks the methyl group at the 5’ position, which may influence its reactivity and biological activity.
Isopropyl 5-isobutyl-5’-ethyl-2,2’-bithiazole-4-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness: Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate is unique due to the presence of both isobutyl and methyl groups on the bithiazole core. This specific substitution pattern can significantly impact its chemical reactivity and biological activity, making it a distinct compound for various applications.
Propiedades
Fórmula molecular |
C15H20N2O2S2 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
propan-2-yl 5-(2-methylpropyl)-2-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H20N2O2S2/c1-8(2)6-11-12(15(18)19-9(3)4)17-14(21-11)13-16-7-10(5)20-13/h7-9H,6H2,1-5H3 |
Clave InChI |
VGKYUUXYIVYQBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C2=NC(=C(S2)CC(C)C)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


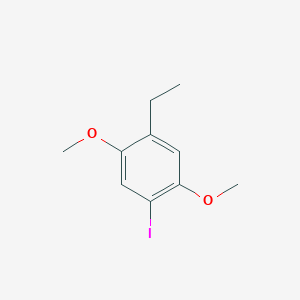
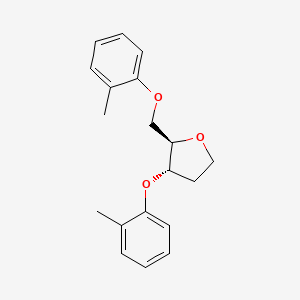

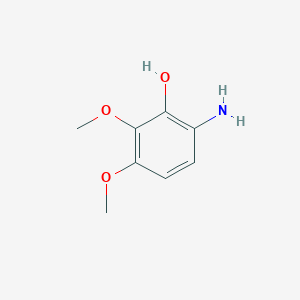
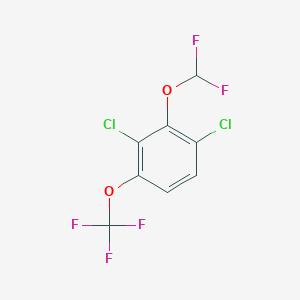
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)

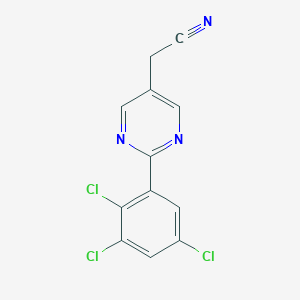
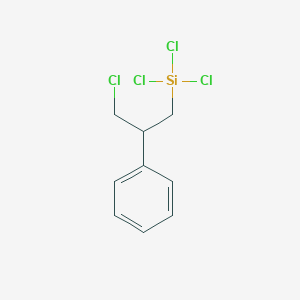
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
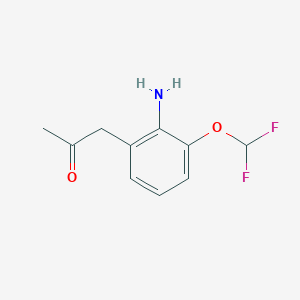
![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)

